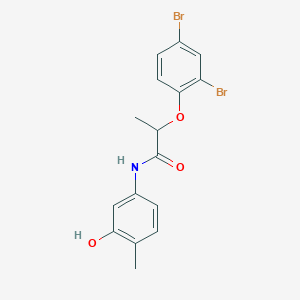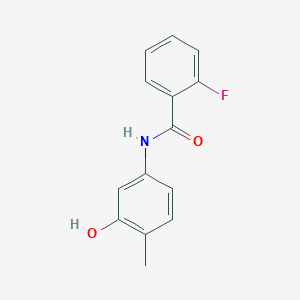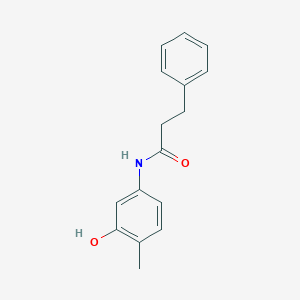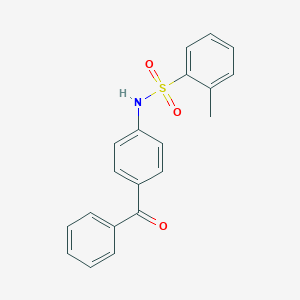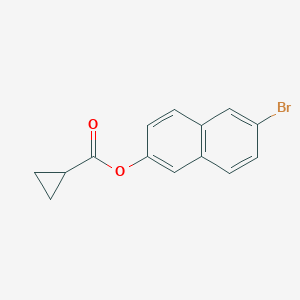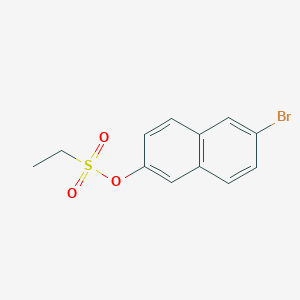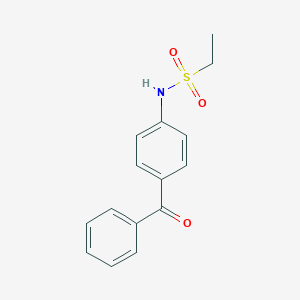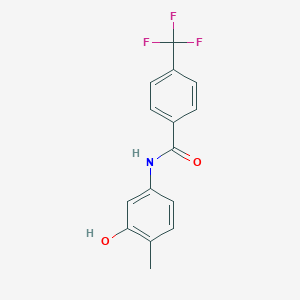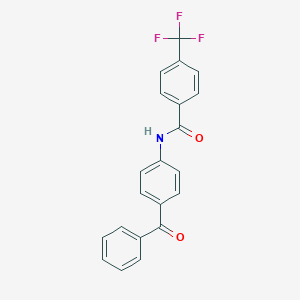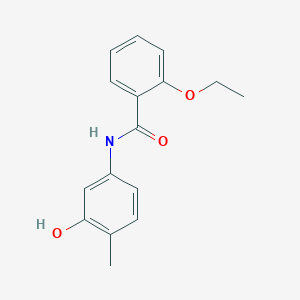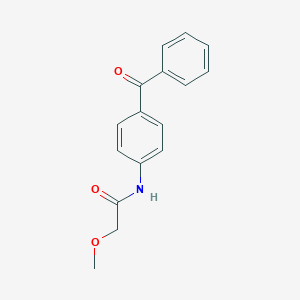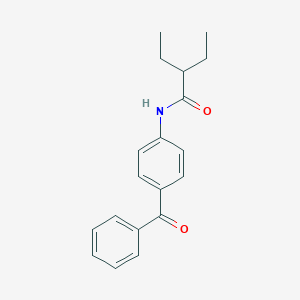
2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic use in various autoimmune diseases. This compound was first synthesized in 2003 by Pfizer Inc. and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide inhibits the activity of JAK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of JAK and downstream signaling pathways, which leads to the suppression of cytokine and growth factor signaling. The inhibition of JAK activity by this compound has been shown to reduce inflammation and autoimmune responses in preclinical and clinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-17 (IL-17), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the proliferation of T cells and B cells, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide is its specificity for JAK inhibition. This compound has been shown to selectively inhibit JAK3, which is involved in the signaling pathways of various cytokines and growth factors. This specificity reduces the risk of off-target effects and toxicity. However, one of the limitations of this compound is its short half-life, which requires frequent dosing in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the study of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide. One direction is to investigate the potential use of this compound in other autoimmune diseases, such as lupus and inflammatory bowel disease. Another direction is to investigate the combination of this compound with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, the development of new JAK inhibitors with improved pharmacokinetic properties and selectivity is an ongoing area of research.
In conclusion, this compound is a small molecule drug that has shown promising results in the treatment of autoimmune diseases. Its specificity for JAK inhibition and ability to suppress the immune response make it a promising therapeutic agent. Ongoing research into the mechanisms of action and potential therapeutic uses of this compound will provide valuable insights into the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide involves the reaction of 3-chlorophenol with 2-aminothiazole in the presence of a base to form the corresponding amide. This amide is then reacted with 2-bromoacetophenone to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic use in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. This compound has been shown to inhibit the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound can suppress the immune response and reduce inflammation.
Propiedades
Fórmula molecular |
C12H11ClN2O2S |
|---|---|
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
2-(3-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-8(11(16)15-12-14-5-6-18-12)17-10-4-2-3-9(13)7-10/h2-8H,1H3,(H,14,15,16) |
Clave InChI |
SEPRNHLNFQUYNU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC=CS1)OC2=CC(=CC=C2)Cl |
SMILES canónico |
CC(C(=O)NC1=NC=CS1)OC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



